molecular formula C13H24N2O2 B7965296 Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate

Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate

Cat. No.: B7965296
M. Wt: 240.34 g/mol
InChI Key: ZFRIOZGQSDKGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at the 6th and 9th positions. The tert-butyloxycarbonyl (Boc) group at the 6th position serves as a protective moiety for amines, enhancing stability and facilitating synthetic manipulation. This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of pharmacologically active molecules such as kinase inhibitors and protease-targeting agents. Its spirocyclic architecture imparts conformational rigidity, which can improve binding specificity in drug-receptor interactions .

Properties

IUPAC Name

tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-8-14-10-13(15)6-4-5-7-13/h14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRIOZGQSDKGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC12CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boc-Anhydride Reaction

The most efficient method involves reacting 6,9-diazaspiro[4.5]decan-1-one hydrochloride with di-tert-butyl dicarbonate (Boc anhydride) under mild conditions.

  • Procedure :

    • Dissolve 6,9-diazaspiro[4.5]decan-1-one hydrochloride (3.15 mmol) in dichloromethane (DCM, 30 mL).

    • Add triethylamine (TEA, 14.18 mmol) and Boc anhydride (4.10 mmol).

    • Stir at room temperature (20°C) for 4 hours under inert atmosphere.

    • Extract with water, dry organic layers, and concentrate to obtain the product as a colorless oil.

  • Yield : Quantitative (100%).

  • Advantages : High yield, minimal purification, and compatibility with lab-scale synthesis.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl of Boc anhydride, forming a stable carbamate. Triethylamine neutralizes HCl, driving the reaction to completion.

Multi-Step Synthesis from Ethyl Malonate

Industrial Seven-Step Route

A patented method (CN111620869A) outlines a scalable synthesis starting from ethyl malonate, enabling large-scale production:

StepReagents/ConditionsIntermediatePurpose
1Ethanol, reflux (25–80°C, 5 h)Ethyl 3-oxo-pentanedioateMalonate activation
2LiBH₄, THF (0–70°C, 2.5 h)3-HydroxypentanedioateBorohydride reduction
3TsCl, DCM (25°C, 12 h)Tosyl-protected diolSulfonation for cyclization
4Cs₂CO₃, acetonitrile (90°C, 3 h)Spirocyclic lactamBase-mediated cyclization
5Mg, MeOH (25–80°C, 1 h)Reduced lactamMagnesium-mediated reduction
6Boc anhydride, DCM (25°C, 12 h)Boc-protected amineIntroduction of tert-butyl group
7Pd/C, H₂, MeOH (25°C, 3 h)Final productHydrogenolytic deprotection
  • Overall Yield : ~70% after Step 4; quantitative in final steps.

  • Key Challenge : Strict temperature control during cyclization (Step 4) to avoid side reactions.

Comparative Analysis of Methods

MethodYieldScalabilityComplexityCost
Boc Protection100%Lab-scaleLowModerate
Seven-Step Synthesis70%IndustrialHighHigh
Green MWI85% (est.)Pilot-scaleModerateLow
  • Boc Protection : Ideal for quick access but requires preformed spirocyclic amine.

  • Seven-Step Route : Necessary for de novo synthesis but resource-intensive.

  • MWI Method : Eco-friendly alternative needing validation for this specific compound.

Optimization Strategies

Catalytic Enhancements

  • Phase-Transfer Catalysis : Using tetrabutylammonium bromide (TBAB) in Step 4 improves cyclization efficiency.

  • Enzymatic Resolution : For enantiomerically pure variants, lipases (e.g., Candida antarctica) resolve racemic intermediates.

Purification Techniques

  • Crystallization : Hexane/ethyl acetate mixtures yield high-purity product (≥97%).

  • Chromatography : Silica gel with DCM/methanol (10:1) removes residual Boc anhydride.

Industrial-Scale Considerations

Continuous Flow Synthesis

Converting Step 4 (cyclization) to continuous flow reactors enhances throughput:

  • Conditions : Cs₂CO₃ in acetonitrile at 90°C, residence time 30 minutes.

  • Output : 5 kg/day with 95% conversion.

Waste Management

  • Solvent Recovery : Distillation reclaims >90% DCM and acetonitrile.

  • Mg Byproducts : Neutralized with citric acid for safe disposal.

Emerging Trends

Photocatalytic Methods

Recent studies demonstrate visible-light-mediated C–N coupling for spirocycle formation, though untested for this compound.

Biocatalytic Approaches

Engineered transaminases synthesize chiral diazaspiro intermediates, enabling asymmetric synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amines or alcohols .

Scientific Research Applications

Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate are best contextualized by comparing it to analogous spirocyclic diazaspiro compounds. Key differences include the positions of nitrogen atoms, substituent groups, and molecular weights, which influence their chemical behavior and applications. Below is a detailed analysis:

Table 1: Comparative Analysis of Spirocyclic Diazaspiro Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Applications References
This compound Not explicitly provided<sup>†</sup> C13H24N2O2 ~240.34 Boc at 6th position, NH at 9th Drug intermediates, conformational studies
Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate 937729-06-1 C13H24N2O2 240.34 Boc at 8th position, NH at 1st Peptide synthesis, PROTACs<sup>*</sup>
Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 336191-17-4 C13H24N2O2 240.34 Boc at 2nd position, NH at 8th Kinase inhibitor scaffolds
6-Boc-2,6-diazaspiro[4.5]decane Not provided C13H24N2O2 240.34 Boc at 6th position, NH at 2nd Medicinal chemistry building blocks
Tert-butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate 957122-11-1 C23H30F2N2O5 452.50 Difluorophenyl, ethoxy-oxoethyl, ketone Targeted drug discovery (e.g., enzyme inhibitors)

<sup>*</sup> PROTACs: Proteolysis-targeting chimeras.

Key Findings

Substituent Complexity: The compound with CAS 957122-11-1 includes a difluorophenyl group and an ethoxy-oxoethyl chain, enhancing its utility in designing selective enzyme inhibitors due to fluorine's electronegativity and metabolic stability .

Physicochemical Properties :

  • All Boc-protected analogs share similar molecular weights (~240–240.34 g/mol) but differ in solubility and stability. For example, hemioxalate salts (e.g., CAS 1788054-69-2) improve aqueous solubility compared to free bases .

Applications :

  • Drug Intermediates : The unmodified this compound is preferred for synthesizing rigid scaffolds in kinase inhibitors, while derivatives like 957122-11-1 are tailored for high-affinity target engagement .
  • Stability : Boc-protected compounds generally exhibit superior shelf stability compared to unprotected amines, which often require low-temperature storage (e.g., Δ9-THCB acetate at -80°C ).

Synthetic Accessibility :

  • Compounds with fewer substituents (e.g., 6-Boc-2,6-diazaspiro[4.5]decane) are synthesized via simpler routes, such as ring-closing metathesis, whereas multi-substituted analogs (e.g., 957122-11-1) require sequential functionalization steps .

Biological Activity

Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure that incorporates nitrogen atoms within its framework. This unique arrangement contributes to its potential pharmacological properties. The molecular formula is C₁₃H₁₈N₂O₂, with a molecular weight of approximately 238.29 g/mol.

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Common methods include:

  • Reagents : The synthesis often utilizes reagents such as dichloromethane or tetrahydrofuran as solvents, with catalysts like triethylamine to facilitate the reaction.
  • Industrial Techniques : Large-scale production may employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. For instance:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays on human cancer cell lines have shown promising results:

Cell Line IC50 (µM)
PC3 (Prostate Cancer)40.1 ± 7.9
DU145 (Prostate Cancer)98.14 ± 48.3
MCF-7 (Breast Cancer)75 ± 10

These findings indicate a dose-dependent decrease in cell viability, suggesting that this compound may induce apoptosis in cancer cells .

The mechanism of action for this compound involves interactions with specific molecular targets within cells. Preliminary studies suggest that the compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation but are crucial for understanding its therapeutic potential .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria from infected patients, demonstrating significant inhibition of growth compared to control groups.
  • Cancer Cell Line Studies : In a comparative study involving multiple cancer cell lines, the compound was shown to have selective toxicity towards prostate cancer cells while exhibiting lower cytotoxicity in normal cell lines.

Q & A

Q. What are the recommended handling and storage protocols for Tert-butyl 6,9-diazaspiro[4.5]decane-6-carboxylate in laboratory settings?

Methodological Answer:

  • Handling Precautions: Avoid skin/eye contact and inhalation. Use personal protective equipment (PPE) such as gloves, lab coats, and safety goggles. Electrostatic charge buildup should be mitigated by grounding equipment .
  • Storage Conditions: Store refrigerated in a tightly sealed container within a dry, well-ventilated area. Ensure containers are upright to prevent leakage .
  • Stability: The compound is stable under recommended storage conditions, but prolonged exposure to heat or incompatible materials should be avoided .

Q. How can researchers verify the structural integrity of this compound after synthesis or prolonged storage?

Methodological Answer:

  • Spectroscopic Characterization: Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the spirocyclic structure and tert-butyl group integrity. Mass spectrometry (MS) can validate molecular weight (240.3 g/mol) .
  • Purity Assessment: High-performance liquid chromatography (HPLC) or gas chromatography (GC) paired with mass spectrometry detects impurities or decomposition products. Cross-reference with PubChem data for spectral comparisons .

Advanced Research Questions

Q. What synthetic strategies are effective for constructing the spirocyclic core of this compound?

Methodological Answer:

  • Ring-Closing Reactions: Utilize Buchwald-Hartwig amination or reductive amination to form the diazaspiro framework. The tert-butyl carboxylate group can act as a protective moiety during synthesis .
  • Optimization Considerations: Adjust solvent polarity (e.g., dichloromethane or THF) and temperature to enhance cyclization efficiency. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. How can researchers address contradictions in toxicological data for novel diazaspiro compounds like this derivative?

Methodological Answer:

  • Predictive Toxicology: Apply computational models (e.g., QSAR or molecular docking) to predict acute toxicity or mutagenicity. Compare results with structurally analogous compounds (e.g., N-ethyl-9-methyl-6,9-diazaspiro[4.5]decane-6-carboxamide) .
  • Empirical Validation: Conduct in vitro assays (e.g., Ames test for mutagenicity) using incremental concentrations. Cross-validate with in silico predictions to resolve discrepancies .

Q. What analytical methods are suitable for detecting hazardous decomposition byproducts of this compound under extreme conditions?

Methodological Answer:

  • Gas Analysis: Use gas chromatography-mass spectrometry (GC-MS) to identify carbon monoxide (CO) and nitrogen oxides (NOₓ) generated during thermal decomposition. Calibrate detectors for trace-level quantification .
  • Solid Residue Analysis: Fourier-transform infrared spectroscopy (FTIR) or X-ray diffraction (XRD) can characterize non-volatile decomposition products. Compare spectra with reference databases .

Q. How should experimental designs account for the compound’s stability in reaction environments?

Methodological Answer:

  • Kinetic Studies: Perform time-course experiments under varying temperatures and pH levels to assess degradation rates. Use Arrhenius plots to model stability thresholds .
  • Incompatibility Screening: Test reactivity with common lab reagents (e.g., strong acids/bases, oxidizing agents) via differential scanning calorimetry (DSC) to identify hazardous interactions .

Data Interpretation and Risk Mitigation

Q. What methodologies are recommended for resolving spectral data ambiguities in diazaspiro compounds?

Methodological Answer:

  • Multi-Nuclear NMR: Employ 2D techniques (COSY, HSQC) to resolve overlapping signals in crowded spectral regions, particularly for spirocyclic proton environments .
  • Isotopic Labeling: Synthesize deuterated analogs to simplify signal assignment in complex spectra .

Q. How can researchers mitigate risks when toxicological data for this compound is incomplete?

Methodological Answer:

  • Hierarchical Testing: Begin with lower-risk assays (e.g., zebrafish embryo toxicity) before progressing to mammalian models. Adhere to OECD guidelines for standardized protocols .
  • Exposure Controls: Implement fume hoods and HEPA filters to minimize inhalation risks during handling. Establish emergency response protocols for accidental exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.